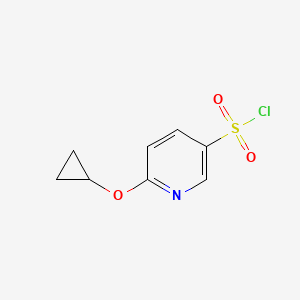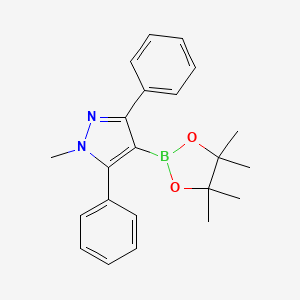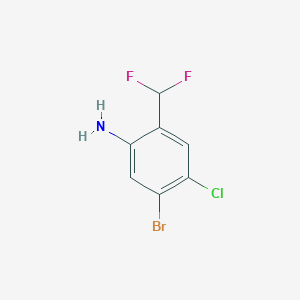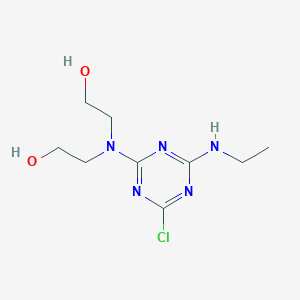
Tris(2,2'-bipyrazine)ruthenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2,2’-bipyrazine)ruthenium is a coordination compound that has garnered significant interest in the field of chemistry due to its unique photophysical and electrochemical properties. This compound consists of a ruthenium ion coordinated to three 2,2’-bipyrazine ligands, forming a complex that exhibits remarkable stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2’-bipyrazine)ruthenium typically involves the reaction of ruthenium trichloride with 2,2’-bipyrazine in the presence of a suitable reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The mixture is heated under reflux conditions, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for Tris(2,2’-bipyrazine)ruthenium are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Tris(2,2’-bipyrazine)ruthenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states using strong oxidizing agents.
Reduction: It can be reduced to lower oxidation states using reducing agents.
Substitution: Ligand substitution reactions can occur, where one or more 2,2’-bipyrazine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and cerium ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically require the presence of a competing ligand and may be facilitated by heating or the use of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state species. Substitution reactions result in new coordination compounds with different ligands.
科学的研究の応用
Tris(2,2’-bipyrazine)ruthenium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic and inorganic reactions, including photoredox catalysis and electron transfer processes.
Biology: The compound is studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Research is ongoing into its use as a diagnostic agent in imaging techniques due to its luminescent properties.
Industry: It is utilized in the development of electrochemical sensors and devices, such as light-emitting diodes (LEDs) and solar cells.
作用機序
The mechanism by which Tris(2,2’-bipyrazine)ruthenium exerts its effects involves its ability to undergo photoinduced electron transfer reactions. Upon absorption of light, the compound transitions to an excited state, which can then participate in redox reactions. This property is exploited in applications such as photoredox catalysis and photodynamic therapy. The molecular targets and pathways involved include the interaction with electron-rich or electron-deficient species, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
Tris(2,2’-bipyridine)ruthenium: Another well-known ruthenium complex with similar photophysical properties but different ligand structure.
Tris(1,10-phenanthroline)ruthenium: A ruthenium complex with 1,10-phenanthroline ligands, known for its use in electrochemical and photochemical applications.
Uniqueness
Tris(2,2’-bipyrazine)ruthenium is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness allows for tailored reactivity and selectivity in various chemical processes, making it a valuable compound in both research and industrial applications.
特性
分子式 |
C24H18N12Ru+ |
|---|---|
分子量 |
575.6 g/mol |
IUPAC名 |
2-pyrazin-2-ylpyrazine;ruthenium(1+) |
InChI |
InChI=1S/3C8H6N4.Ru/c3*1-3-11-7(5-9-1)8-6-10-2-4-12-8;/h3*1-6H;/q;;;+1 |
InChIキー |
UGUGYAYNJAOVKK-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.[Ru+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)


![6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130972.png)


![[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13131009.png)




![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
